Impact of N2-Methylation on Biological Potency: A Class-Level Quantitative Inference
The 2-methyl group on the pyridazinone ring is a key driver of biological activity. In a study comparing 4,5-functionalized 2-methyl-6-(substituted phenyl)-3(2H)-pyridazinones against their non-methylated counterparts, the N-methylated series displayed a general and significant increase in potency as human platelet aggregation inhibitors [1]. This demonstrates that the N-methyl group, which distinguishes the target compound from the well-characterized des-methyl analog (CAS 83516-66-9), is not an inert structural feature but a critical pharmacophoric element.
| Evidence Dimension | In vitro human platelet aggregation inhibition potency |
|---|---|
| Target Compound Data | N-methylated pyridazinone series generally more active |
| Comparator Or Baseline | Corresponding non-methylated pyridazinones |
| Quantified Difference | Qualitative statement of significantly higher activity; specific submicromolar IC50 values reported for key N-methylated compounds (e.g., compounds 27 and 31) but not individually assigned to the target compound [1]. |
| Conditions | Human platelet rich plasma (PRP) aggregation assay |
Why This Matters
This evidence strongly suggests that the N-methylated target compound is the relevant entity for biological studies, and substituting it with the des-methyl analog could lead to a substantial loss of potency, potentially invalidating experimental results.
- [1] Dal Piaz, V., Ciciani, G., Giovannoni, M.P. Synthesis of 4,5-functionalized-2-methyl-6-(substituted aryl)-3(2H)-pyridazinones: a new group of potent platelet aggregation inhibitors. Il Farmaco, 52(3), 173-178 (1997). View Source
